Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- is a chemical compound with the molecular formula and a molecular weight of approximately 265.348 g/mol. It is identified by the CAS number 918548-71-7. This compound is classified as a benzamide derivative, characterized by the presence of a methoxy group and a hydroxypropyl chain, which contribute to its unique properties and potential applications in various fields.
The synthesis of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- can be approached through several methods:
The molecular structure of Benzamide, N-(1,1-dimethylethyl)-2-[(2R)-2-hydroxypropyl]-6-methoxy- can be represented by its SMILES notation: COc1cccc(c1C(=O)NC(C)(C)C)C[C@H](O)C.
Benzamide derivatives often undergo various chemical reactions:
These reactions are critical for modifying the compound for specific applications or enhancing its biological activity.
Relevant analyses such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm structural integrity and purity.
Benzamide derivatives have significant scientific applications:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: